N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine is an organic compound that belongs to the class of imines It features a phenyl group attached to a hexahydro-1,3-benzodioxole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine typically involves the reaction of a primary amine with an aldehyde or ketone, followed by cyclization. One common method is the reductive amination of a ketone with aniline under mildly acidic conditions, which forms the imine intermediate. This intermediate can then undergo cyclization to form the hexahydro-1,3-benzodioxole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using catalysts such as palladium or nickel. These processes are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A structurally related compound with a methylenedioxyphenyl group.
Benzophenone imine: Another imine compound used as an ammonia equivalent in synthetic chemistry
Uniqueness
N-Phenylhexahydro-2H-1,3-benzodioxol-2-imine is unique due to its hexahydro-1,3-benzodioxole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imines and related compounds, making it a valuable subject of study in various research fields .
Eigenschaften
CAS-Nummer |
109632-71-5 |
---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
N-phenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-imine |
InChI |
InChI=1S/C13H15NO2/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI-Schlüssel |
CGGORSZCZDFNEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)OC(=NC3=CC=CC=C3)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.